molecular formula C14H16O3S B1403784 2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 1439908-16-3

2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1403784
CAS RN: 1439908-16-3
M. Wt: 264.34 g/mol
InChI Key: XRZNUKRLXZYVMT-UHFFFAOYSA-N
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Description

2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid, commonly referred to as 4-MBCA, is a carboxylic acid derived from 4-methylsulfanylbenzene. It is a colorless, crystalline solid with a molecular formula of C10H12O3S and a molecular weight of 212.26 g/mol. 4-MBCA is widely used as a reagent in organic synthesis and as a starting material for the production of various pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Novel Isosteres for Carboxylic Acid Functional Group

Cyclopentane derivatives have been explored as novel isosteres for the carboxylic acid functional group. The cyclopentane-1,3-dione unit, in particular, has shown potential as an effective substitute for the carboxylic acid functional group, suggesting utility in drug design. This adaptation can contribute to the development of potent thromboxane A2 receptor antagonists, offering a new approach to therapeutic agent design with potentially improved pharmacokinetic properties (Ballatore et al., 2011).

Metal–Organic Frameworks (MOFs)

Research has also focused on the construction of copper metal–organic systems utilizing carboxylate ligands derived from cyclopentane. These studies have led to the isolation of metal–organic complexes that demonstrate diverse molecular architectures. This work contributes to the field of coordination chemistry and provides a foundation for the development of novel materials with potential applications in catalysis, gas storage, and separation processes (Dai et al., 2009).

Antimicrobial and Antifungal Activity

Cyclopentane derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Such compounds, particularly arylidene derivatives, have shown promising activity against various pathogens, including methicillin-resistant Staphylococcus aureus. This line of research highlights the potential of cyclopentane-based compounds in the development of new antibacterial and antifungal agents, which could address the growing issue of antibiotic resistance (Kathiravan et al., 2017).

Sustainable Agricultural Applications

The use of cyclopentane derivatives, such as carbendazim and tebuconazole, encapsulated in solid lipid nanoparticles and polymeric nanocapsules, has been investigated for sustainable agricultural applications. These carrier systems offer modified release profiles, reduced environmental toxicity, and improved efficacy against fungal diseases in plants. Such research is crucial for developing safer and more efficient agricultural practices (Campos et al., 2015).

properties

IUPAC Name

2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZNUKRLXZYVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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